N-(2-aminoethyl)pyridin-4-amine

概要

説明

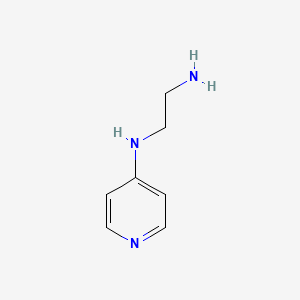

N-(2-aminoethyl)pyridin-4-amine: is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminoethyl group attached to the nitrogen atom at the 4-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(2-aminoethyl)pyridin-4-amine involves the reductive amination of 4-pyridinecarboxaldehyde with ethylenediamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-chloropyridine with ethylenediamine under basic conditions. This reaction can be carried out in solvents like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and catalysts can vary based on cost and availability.

化学反応の分析

Types of Reactions:

Oxidation: N-(2-aminoethyl)pyridin-4-amine can undergo oxidation reactions, typically forming N-(2-aminoethyl)pyridin-4-imine. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form N-(2-aminoethyl)piperidine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ethylenediamine, sodium hydroxide.

Major Products:

Oxidation: N-(2-aminoethyl)pyridin-4-imine.

Reduction: N-(2-aminoethyl)piperidine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Neurodegenerative Disease Research

Recent studies have identified derivatives of 2-aminopyridine, including N-(2-aminoethyl)pyridin-4-amine, as potential inhibitors of human neuronal nitric oxide synthase (hnNOS). These compounds exhibit high potency and selectivity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a recent investigation reported a series of compounds based on this scaffold that showed significant inhibition of hnNOS with low toxicity profiles .

Alzheimer’s Disease Inhibition

The compound has been explored for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer’s disease. A study demonstrated that novel derivatives synthesized from 2-aminopyridine exhibited promising activity against both AChE and butyrylcholinesterase (BChE), highlighting their therapeutic potential .

Materials Science

Self-Assembled Monolayers (SAMs)

this compound has been utilized in the formation of self-assembled monolayers on gold substrates. These films have been studied for their interaction with biomolecules like thyroxine (T4), which is significant for biosensor applications. The ability to create functionalized surfaces through the self-assembly of this compound allows for enhanced sensitivity in biochemical detection systems .

Coordination Chemistry

Ligand Development

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its nitrogen-containing structure enables it to coordinate effectively with transition metals, leading to the development of new catalysts. For example, studies have shown that metal complexes formed with this compound exhibit catalytic properties in organic reactions, such as the synthesis of indoles .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | PMC10824152 | Identified as potent hnNOS inhibitors; promising for neurodegenerative therapies. |

| Alzheimer’s Disease | Scientific Reports | Novel derivatives showed effective inhibition of AChE and BChE. |

| Self-Assembled Monolayers | International Journal of Molecular Sciences | Demonstrated effective interaction with T4; potential for biosensor applications. |

| Coordination Chemistry | RSC Advances | Metal complexes exhibited catalytic activity in organic synthesis reactions. |

作用機序

The mechanism of action of N-(2-aminoethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.

類似化合物との比較

2-(2-pyridyl)ethylamine: Similar in structure but with the aminoethyl group attached to the 2-position of the pyridine ring.

4-(aminomethyl)pyridine: Features an aminomethyl group instead of an aminoethyl group.

4-(dimethylamino)pyridine: Contains a dimethylamino group at the 4-position.

Uniqueness: N-(2-aminoethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the 4-position of the pyridine ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.

生物活性

N-(2-aminoethyl)pyridin-4-amine, a derivative of pyridine, has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is characterized by an aminoethyl side chain attached to the 4-position of the pyridine ring. This structural feature is crucial for its biological activity, as it facilitates interactions with various biological targets.

Synthesis Methods:

- Two-component reactions involving aryl vinamidinium salts and 1,1-enediames have been employed to generate aryl-substituted derivatives of 2-aminopyridine, including this compound .

- Modification of existing compounds has also been reported to enhance biological activity and selectivity against specific targets .

Biological Activity

The biological activity of this compound is multifaceted, with significant implications in various therapeutic areas.

Antimicrobial Activity

Recent studies indicate that derivatives of pyridin-4-amines exhibit notable antimicrobial properties. For instance:

- Compounds based on this scaffold have demonstrated efficacy against Chlamydia species by inhibiting their growth through interference with metabolic pathways .

- The structural modifications in the amino group have been shown to enhance selectivity and potency against bacterial strains .

Neuroprotective Effects

This compound has been investigated for its potential as a neuroprotective agent:

- Research highlights its inhibitory action on neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Compounds derived from this scaffold showed high potency and selectivity .

- The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for treating neurological disorders .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

- It has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical in Alzheimer's disease pathology. In vitro studies revealed significant inhibitory activity, suggesting its potential as a cognitive enhancer .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Chlamydia | 5.0 | |

| nNOS Inhibition | Human nNOS | 19 | |

| AChE Inhibition | Human AChE | 12 | |

| BChE Inhibition | Human BChE | 15 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Aminoethyl Side Chain : Enhances solubility and interaction with biological targets.

- Pyridine Ring Substitution : Variations at the 4-position significantly influence potency against different enzymes and pathogens.

- Electronic Properties : The balance between electron-withdrawing and electron-donating groups affects the compound's reactivity and selectivity.

特性

IUPAC Name |

N'-pyridin-4-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVWEGOXLGPYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。